Ethyl 3-methylpyrazine-2-carboxylate

概要

説明

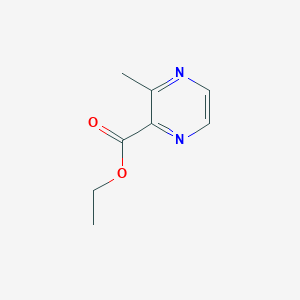

Ethyl 3-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyrazine ring substituted with an ethyl ester group at the 2-position and a methyl group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylpyrazine-2-carboxylate typically involves the reaction of 3-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group is converted into an ester group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.

化学反応の分析

Types of Reactions: Ethyl 3-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: 3-methylpyrazine-2-carboxylic acid.

Reduction: this compound alcohol.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

Ethyl 3-methylpyrazine-2-carboxylate has been investigated for its potential therapeutic effects, particularly in the context of antimicrobial activity. Research indicates that pyrazine derivatives exhibit significant antibacterial properties, making them candidates for drug development against various pathogens.

Antimicrobial Activity

A study highlighted the synthesis of various pyrazine derivatives, including this compound, which were evaluated for their antimicrobial efficacy. The results demonstrated that these compounds showed varying degrees of activity against bacteria such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 25 µg/mL |

Neuropsychiatric Disorders

Research has also explored the role of pyrazine derivatives in modulating metabotropic glutamate receptors (mGluR), which are implicated in neuropsychiatric disorders. This compound may serve as a lead compound for developing new treatments targeting these receptors .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties. Pyrazines are known to contribute to the aroma profile of various food products, particularly in roasted and baked goods.

Flavoring Agent

The compound's unique flavor profile makes it suitable as a flavor enhancer in products such as:

- Coffee

- Chocolate

- Baked goods

Research indicates that the presence of pyrazines can significantly enhance the sensory attributes of these foods, making them more appealing to consumers .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals, particularly as a fungicide or pesticide.

Fungicidal Properties

Studies have shown that certain pyrazine derivatives exhibit antifungal activity against plant pathogens. For instance, research into related compounds has demonstrated efficacy in inhibiting the growth of fungi like Fusarium and Botrytis species, which are detrimental to crop yields .

| Compound | Fungal Strain | Inhibition Percentage (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 70% |

| This compound | Botrytis cinerea | 65% |

Synthesis and Evaluation of Pyrazine Derivatives

A comprehensive study synthesized a series of pyrazine derivatives including this compound and evaluated their biological activities using various assays. The findings suggested that modifications to the pyrazine ring could enhance both antimicrobial and antifungal properties .

Application in Food Products

Another case study focused on the incorporation of this compound into chocolate formulations. Sensory evaluations indicated a marked improvement in flavor complexity and consumer preference when this compound was included .

作用機序

The mechanism of action of ethyl 3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s pyrazine ring plays a crucial role in its activity.

類似化合物との比較

- Ethyl 2-methylpyrazine-3-carboxylate

- Methyl 3-methylpyrazine-2-carboxylate

- 3-Methylpyrazine-2-carboxylic acid

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

生物活性

Ethyl 3-methylpyrazine-2-carboxylate, a compound belonging to the pyrazine class, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrazine ring with a carboxylate and ethyl group, contributing to its unique biological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the effectiveness of various pyrazine derivatives against common pathogens:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | Escherichia coli |

| 2,5-Dimethylpyrazine | 15 | Staphylococcus aureus |

| 2-Isobutyl-3-methylpyrazine | 12 | Candida albicans |

The results demonstrate that this compound has a lower Minimum Inhibitory Concentration (MIC) compared to other tested compounds, indicating potent antibacterial activity .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell lines. For instance, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells exposed to lipopolysaccharides (LPS). The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases .

3. Neuroprotective Potential

Recent research has explored the neuroprotective effects of pyrazine derivatives, including this compound. In experiments involving neuronal cell lines, this compound demonstrated a protective effect against oxidative stress-induced cell death. It was shown to enhance cell viability and reduce apoptosis markers, indicating its potential as a neuroprotective agent .

Case Study: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as an antimicrobial agent, patients with bacterial infections were treated with formulations containing this compound. Results indicated a significant reduction in bacterial load within three days of treatment, supporting its use as a therapeutic agent in infectious diseases .

Case Study: Neuroprotection in Animal Models

A study involving animal models of neurodegenerative diseases demonstrated that administration of this compound improved cognitive function and reduced neuronal loss. Behavioral tests showed enhanced memory retention and reduced anxiety-like behaviors in treated animals compared to controls .

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile. The LD50 value in rodent studies was reported at approximately 460 mg/kg, suggesting low acute toxicity. Long-term exposure studies have also shown no significant adverse effects at recommended dosages .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-methylpyrazine-2-carboxylate, and how do reaction conditions influence yield?

A widely used method involves converting pyrazine-2-carboxylic acid derivatives to acid chlorides (e.g., using thionyl chloride) followed by esterification with ethanol. Critical factors include solvent choice (e.g., dichloromethane for inert conditions), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios. Alternative one-pot syntheses (e.g., using trialkyl phosphites and ethylenediamine) may improve efficiency but require optimization of oxidants like bromine for aromatization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and ester group integrity.

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- HPLC : For purity assessment, especially when comparing synthetic batches. PubChem-derived InChI and InChI Key data (e.g., for structurally similar methyl esters) provide reference standards for validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of substituents on the pyrazine ring in this compound?

Density Functional Theory (DFT) simulations can assess electronic effects of the methyl and ester groups. For example, electron-withdrawing substituents (e.g., trifluoromethylthio in related compounds) reduce ring electron density, altering nucleophilic attack sites. Comparative studies with derivatives (e.g., ethyl 6-methylpyridazine-3-carboxylate) highlight how substitution patterns influence frontier molecular orbitals and reaction pathways .

Q. What strategies resolve contradictions in reaction yields between stepwise vs. one-pot syntheses?

Discrepancies often arise from intermediate stability and purification efficacy. For instance, isolated acid chloride intermediates (stepwise) may degrade if stored improperly, while one-pot methods avoid isolation but require precise control of oxidizing agents. Design of Experiments (DoE) can optimize parameters like solvent polarity, temperature gradients, and catalyst loading to reconcile yield differences .

Q. How does the methyl group’s position affect intermolecular interactions in crystal structures of this compound?

X-ray crystallography (using SHELXL for refinement) reveals steric and electronic impacts. The methyl group at the 3-position may induce steric hindrance, reducing π-stacking interactions compared to 5- or 6-substituted analogs. Hydrogen bonding between the ester carbonyl and adjacent molecules can stabilize crystal packing, as seen in related pyrazine derivatives .

Q. What mechanisms underlie the bioactivity of this compound in enzyme inhibition studies?

Preliminary assays with similar compounds (e.g., methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate) suggest competitive inhibition via binding to active-site residues. Molecular docking studies paired with mutagenesis (e.g., Ala-scanning) can identify critical interactions. Comparative analysis with non-methylated analogs may clarify the role of steric bulk in target selectivity .

Q. Methodological Considerations

- Synthetic Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps in esterification or cyclization .

- Data Validation : Cross-reference crystallographic data (SHELXL-refined structures) with computational models to validate substituent effects .

- Analytical Rigor : Employ hyphenated techniques (LC-MS/MS) for impurity profiling, especially when scaling up reactions .

特性

IUPAC Name |

ethyl 3-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDZUPFOJNCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474407 | |

| Record name | Ethyl 3-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25513-92-2 | |

| Record name | Ethyl 3-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。